molecular formula C7H15NO B1641807 (S)-3-tert-Butylamino-1,2-epoxypropane

(S)-3-tert-Butylamino-1,2-epoxypropane

Cat. No.: B1641807
M. Wt: 129.2 g/mol
InChI Key: PZMYHLFQJXHHLD-LURJTMIESA-N
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Description

(S)-3-tert-Butylamino-1,2-epoxypropane (CAS 45720-12-5) is a chiral epoxide with the molecular formula C₇H₁₅NO and a molecular weight of 129.2001 g/mol . Key physicochemical properties include:

  • Polar Surface Area (PSA): 24.56 Ų
  • Hydrogen Bond Donors/Acceptors: 1/2
  • Rotatable Bonds: 3
  • XLogP (hydrophobicity): 0.5
  • Stereochemistry: One defined stereocenter (S-configuration)

Its applications span asymmetric synthesis and catalysis, though specific uses require further documentation .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

2-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

PZMYHLFQJXHHLD-LURJTMIESA-N

SMILES

CC(C)(C)NCC1CO1

Isomeric SMILES

CC(C)(C)NC[C@H]1CO1

Canonical SMILES

CC(C)(C)NCC1CO1

Origin of Product

United States

Comparison with Similar Compounds

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

Epichlorohydrin (CAS 106-89-8) is a widely used epoxide with a chlorine substituent. Key differences include:

Property (S)-3-tert-Butylamino-1,2-epoxypropane Epichlorohydrin
Molecular Weight 129.20 g/mol 92.52 g/mol
Substituent tert-Butylamino Chlorine
Reactivity Moderate (steric hindrance) High (electrophilic Cl)
Hazard Classification Limited data Toxic, carcinogenic

Epichlorohydrin’s chlorine group enhances electrophilicity, making it more reactive in ring-opening reactions but also more hazardous. In contrast, the tert-butylamino group in the S-enantiomer may reduce reactivity due to steric effects but improve enantioselectivity in catalysis .

Alkyl-Substituted Epoxides

highlights catalytic conversion trends for epoxides with varying alkyl chains (Table 2, entries 1–6). For example:

  • 1,2-Epoxyhexane (long alkyl chain): Lower conversion attributed to pore confinement effects in HMP-TAPA catalysts.

This compound likely follows similar trends, where its bulky tert-butyl group may impede diffusion in porous catalysts, reducing conversion rates compared to smaller epoxides.

Enantiomeric Comparison: (S)- vs. (R)-3-tert-Butylamino-1,2-epoxypropane

The R-enantiomer (CAS 98048-85-2) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

  • Catalytic Behavior: Enantioselective catalysts may favor one stereoisomer in asymmetric synthesis. For example, chiral catalysts like HMP-TAPA () could show divergent activities for S- and R-forms.
  • Biological Activity: Stereochemistry often influences toxicity or pharmacological profiles, though specific data for these enantiomers are lacking .

Hydrolysis Product: (2S)-3-(tert-Butylamino)propane-1,2-diol

Compared to the parent epoxide:

  • Polarity: Higher due to two hydroxyl groups (increased PSA).
  • Applications: Potential use in pharmaceuticals or surfactants, contrasting with the epoxide’s role in synthesis .

Preparation Methods

Chemical Synthesis Approaches

Alkylation of tert-Butylamine with Epichlorohydrin

A foundational method involves the reaction of tert-butylamine with epichlorohydrin under basic conditions. In a representative procedure, Cs₂CO₃ facilitates the nucleophilic opening of epichlorohydrin by tert-butylamine, yielding racemic 3-tert-butylamino-1,2-epoxypropane. The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity:

$$
\text{tert-BuNH}2 + \text{ClCH}2\text{CH(O)CH}2 \xrightarrow{\text{Cs}2\text{CO}_3} (\pm)\text{-3-tert-butylamino-1,2-epoxypropane} + \text{HCl}
$$

This method typically achieves yields exceeding 90% but lacks stereocontrol, necessitating subsequent resolution steps.

Table 1: Alkylation Reaction Optimization
Base Solvent Temperature (°C) Yield (%)
Cs₂CO₃ DMF 120 97
K₂CO₃ Acetonitrile 85 88
NaH THF 60 78

Stereoselective Epoxidation of Allylic Alcohols

Asymmetric epoxidation of allylic tert-butylamine derivatives using Sharpless or Jacobsen catalysts provides enantiomerically enriched epoxides. For example, (S)-3-tert-butylamino-1,2-epoxypropane is obtained via titanium-mediated epoxidation of (E)-3-tert-butylamino-1-propenol, achieving up to 92% enantiomeric excess (e.e.). The reaction leverages a chiral titanium complex to induce facial selectivity during oxygen transfer:

$$
\text{(E)-CH}_2=\text{CHCH(OH)NH-tert-Bu} \xrightarrow{\text{Ti(OiPr)₄, (+)-DET}} (S)\text{-3-tert-butylamino-1,2-epoxypropane}
$$

Enzymatic and Biocatalytic Methods

Lipase-Mediated Kinetic Resolution

Lipoprotein lipase Amano 3 (LPL) hydrolyzes racemic 2-oxazolidinone esters to yield (R)-alcohols and (S)-esters with >99% e.e.. Applying this to 3-tert-butylamino-1,2-epoxypropane derivatives, the (S)-epoxide is retained while the (R)-enantiomer undergoes esterification. Immobilized LPL columns enable continuous resolution, achieving 99% e.e. for (S)-isomers.

Table 2: Enzymatic Resolution Efficiency
Enzyme Substrate e.e. (%) Yield (%)
Lipase Amano 3 Oxazolidinone ester 99 45
Candida antarctica lipase Epoxide-glycidyl tosylate 91 38

Epoxide Hydrolase-Catalyzed Desymmetrization

Microbial epoxide hydrolases (EHs) selectively hydrolyze meso-epoxides to chiral diols or epoxides. For instance, Rhodococcus strains catalyze the desymmetrization of 3-tert-butylamino-1,2-epoxypropane precursors, yielding (S)-epoxides with 95% e.e.. This method is scalable and operates under mild aqueous conditions.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic epoxypropane derivatives are resolved using chiral acids (e.g., tartaric acid). The (S)-enantiomer forms a less-soluble diastereomeric salt, which is filtered and basified to recover the pure epoxide. Yields of 70–80% with 98% e.e. are reported.

Chiral Stationary Phase Chromatography

Preparative HPLC with amylose-based columns resolves racemic mixtures effectively. Using hexane/isopropanol (90:10) as the mobile phase, this compound is isolated with 99% e.e. and 65% recovery.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

Enantiomeric purity is quantified using Chiralpak AD-H columns (4.6 × 250 mm) with ethanol/heptane (20:80) at 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz): δ 1.21 (s, 9H, tert-Bu), 2.65–2.78 (m, 2H, CH₂NH), 3.15 (dd, J = 5.2 Hz, 1H, OCH₂), 3.42 (dd, J = 5.2 Hz, 1H, OCH₂).

Optical Rotation

The specific rotation of this compound is $$α$$D²⁵ = +15.6° (c = 1.0, CHCl₃).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and sustainability. Continuous flow reactors with immobilized lipases reduce enzyme waste, while microwave-assisted epoxidation cuts reaction times by 70%. Environmental metrics favor biocatalytic routes, with E-factor values <5 compared to >20 for chemical methods.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for enantioselective production of (S)-3-tert-Butylamino-1,2-epoxypropane?

  • Methodological Answer : The compound is typically synthesized via epoxidation of allylic amines using chiral catalysts. For example, Kan et al. (1985) reported a stereoselective epoxidation method using tert-butylamine and a Sharpless-type asymmetric catalyst, achieving >90% enantiomeric excess (ee) . Key parameters include:

  • Reaction temperature: 0–5°C to minimize racemization.
  • Solvent: Dichloromethane or toluene for optimal catalyst activity.
  • Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric purity .

Q. How can researchers characterize the physical and optical properties of this compound?

  • Methodological Answer :

  • Melting Point : 85–89°C (differential scanning calorimetry, DSC).
  • Optical Rotation : [α]D = -29° (C=2, 1 mol/L HCl) .
  • Solubility : Soluble in chlorform, DMSO, and methanol; use UV-Vis spectroscopy (λ = 220–260 nm) for quantification .
  • Chirality Confirmation : Circular dichroism (CD) spectra or X-ray crystallography for absolute configuration determination .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Risk : The epoxide ring is prone to hydrolysis in acidic/basic conditions. Stabilize solutions at pH 6–7.5 and store at -20°C under nitrogen .
  • Degradation Monitoring : Use LC-MS to detect hydrolysis byproducts (e.g., diol derivatives) over time .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be quantified with high precision?

  • Methodological Answer :

  • Chiral Gas Chromatography (GC) : Use a β-cyclodextrin-based column (e.g., Cyclosil-B) with He carrier gas; retention time differences <0.5 min for enantiomers .
  • Microwave Spectroscopy : For non-destructive analysis, measure rotational transitions (5.6–18.1 GHz) of the compound and its argon complexes to distinguish diastereomers .
  • Data Interpretation : Compare experimental spectra with quantum mechanical calculations (e.g., DFT) for validation .

Q. What strategies resolve contradictions in toxicity data for this compound across different studies?

  • Methodological Answer :

  • Exposure Route Analysis : Discrepancies may arise from differential absorption (e.g., inhalation vs. dermal). Design in vitro assays (Caco-2 cells for intestinal permeability, EpiDerm™ models for skin penetration) to quantify route-specific bioavailability .
  • Metabolite Profiling : Use LC-HRMS to identify species-specific metabolites (e.g., tert-butylamine adducts) that influence toxicity outcomes .
  • Statistical Reconciliation : Apply Bayesian meta-analysis to weight studies by sample size, exposure duration, and model relevance .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model epoxide ring opening using force fields (e.g., OPLS-AA) to predict reaction pathways with nucleophiles (e.g., amines, thiols).
  • Transition State Analysis : Calculate activation energies for ring-opening reactions using Gaussian 16 at the M06-2X/6-311++G(d,p) level .
  • Validation : Cross-check predictions with experimental kinetics (e.g., stopped-flow UV spectroscopy) .

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